molecular formula C13H13NO2S B183682 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid CAS No. 869950-52-7

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid

Cat. No. B183682
M. Wt: 247.31 g/mol
InChI Key: KEYWDFMSJNCJRG-UHFFFAOYSA-N
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Description

“3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid” is a chemical compound with the CAS Number: 869950-52-7 . It has a molecular weight of 247.32 and a linear formula of C13 H13 N O2 S . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid” is represented by the linear formula C13 H13 N O2 S .


Physical And Chemical Properties Analysis

“3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid” is a solid substance at room temperature . It has a molecular weight of 247.32 and a linear formula of C13 H13 N O2 S .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid” is a chemical compound with the CAS Number: 869950-52-7 . It is used in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .
  • Synthesis of Thiophene Derivatives

    • Summary of Application : Thiophene-based analogs, which could potentially include “3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid”, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates . Specific methods of application or experimental procedures for “3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid” in this context are not provided in the available resources .
    • Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Corrosion Inhibitors

    • Summary of Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Methods of Application : The specific methods of application or experimental procedures for this compound as a corrosion inhibitor are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound as a corrosion inhibitor are not specified in the available resources .
  • Organic Semiconductors

    • Summary of Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in the advancement of organic semiconductors are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound in the advancement of organic semiconductors are not specified in the available resources .
  • Thiazolidine Derivatives
    • Summary of Application : Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in the synthesis of thiazolidine derivatives are not provided in the available resources .
    • Results or Outcomes : They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Safety And Hazards

The safety data sheet (SDS) for “3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid” can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

3-[(3-methylthiophen-2-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-5-6-17-12(9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYWDFMSJNCJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359451
Record name 3-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid

CAS RN

869950-52-7
Record name 3-[[(3-Methyl-2-thienyl)methyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869950-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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